molecular formula C8H8O4 B191083 4,5-Dimethoxy-o-benzoquinone CAS No. 21086-65-7

4,5-Dimethoxy-o-benzoquinone

Cat. No. B191083
CAS RN: 21086-65-7
M. Wt: 168.15 g/mol
InChI Key: DCNHYWSNHGOKHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dimethoxy-o-benzoquinone has been reported in a study where the cyclization of 2,3-dimethoxy-1,3-butadiene with oxalyl chloride was used . This method provides a new approach for the synthesis of 4,5-Dimethoxy-o-benzoquinone .


Chemical Reactions Analysis

In a study, the reactivity of o-benzoquinones was evaluated in the photoreduction and initiation of photopolymerization of oligocarbonate dimethacrylate (OCM-2) in the presence of N,N-dimethylcyclohexylamine and in the inhibition of MMA polymerization . The introduction of the methyl substituent into the benzene ring has a weak effect on the inhibitory activity of o-benzoquinone .

Scientific Research Applications

Synthesis and Chemical Properties

4,5-Dimethoxy-o-benzoquinone has been synthesized through the oxidation of catechol with sodium iodate in methanol, demonstrating its potential in organic synthesis and chemical research. This process also allows for the creation of 4,5-dialkoxy-o-benzoquinones using higher alcohols and crown ethers, indicating a range of possibilities in organic compound synthesis (Itoh et al., 1979).

Antibacterial Applications

Research has shown that derivatives of 1,4-benzoquinone, closely related to 4,5-dimethoxy-o-benzoquinone, possess significant antibacterial properties. These derivatives have been effective against both gram-positive and gram-negative bacteria, suggesting potential applications in the development of new antibacterial agents (Lana et al., 2006).

Biomedical Research

In the field of biomedical research, 2,6-dimethoxy-1,4-benzoquinone, a compound similar to 4,5-dimethoxy-o-benzoquinone, has been studied for its anti-adipogenic effects. This research highlights its potential utility in the treatment of obesity and related metabolic disorders (Son et al., 2018).

Energy Storage Applications

In the field of energy storage, 2,5-dimethoxy-1,4-benzoquinone (a variant of 4,5-dimethoxy-o-benzoquinone) has been explored as an active material in rechargeable lithium batteries. This research demonstrates its high capacity and efficient performance, suggesting its potential in developing more efficient energy storage systems (Yao et al., 2010).

Food Preservation

2,6-Dimethoxy-1,4-benzoquinone and its structurally related analogues have been studied for their antimicrobial activities against food-borne bacteria. This research indicates that these compounds, including 4,5-dimethoxy-o-benzoquinone, could be used as food supplemental agents to prevent bacterial contamination in food products (Park et al., 2014).

Pharmaceutical Development

The optimization of benzoquinone and hydroquinone derivatives, including 4,5-dimethoxy-o-benzoquinone, as inhibitors of human 5-lipoxygenase, highlights potential applications in the development of anti-inflammatory drugs. These compounds have shown effectiveness in in vitro and in vivo studies, offering new avenues for pharmaceutical research (Peduto et al., 2017).

Safety And Hazards

While specific safety data for 4,5-Dimethoxy-o-benzoquinone is not available, it’s important to handle all chemical substances with care. For example, a related compound, 1,4-Benzoquinone, is known to be harmful if swallowed and can cause skin irritation .

properties

IUPAC Name

4,5-dimethoxycyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNHYWSNHGOKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=O)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175314
Record name 4,5-Dimethoxy-o-benzoquinone
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-o-benzoquinone

CAS RN

21086-65-7
Record name 4,5-Dimethoxy-1,2-benzoquinone
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Record name 4,5-Dimethoxy-o-benzoquinone
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Record name 3,2-dione, 4,5-dimethoxy-
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Record name 4,5-Dimethoxy-o-benzoquinone
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Record name 4,5-dimethoxy-o-benzoquinone
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Record name 4,5-Dimethoxy-o-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Nematollahi, SM Golabi - Journal of Electroanalytical Chemistry, 1996 - Elsevier
Electrochemical oxidation of catechol (I) and 4-methylcatechol (VII) in methanol has been studied using cyclic voltammetry and controlled-potential coulometry. The results indicate that I …
Number of citations: 91 www.sciencedirect.com
CC Liao, HS Lin, JT Lin - Journal of the Chinese Chemical …, 1980 - Wiley Online Library
Diels‐Alder reactions of six o‐benzoquinones with dimethyl acetylenedicarboxylate has been examined. The yields of adducts vary with the natures of the o‐benzoquinones, 3,4‐Di‐n‐…
Number of citations: 8 onlinelibrary.wiley.com
PJ Kersten, B Kalyanaraman, KE Hammel… - Biochemical …, 1990 - portlandpress.com
Lignin peroxidase oxidizes non-phenolic substrates by one electron to give aryl-cation-radical intermediates, which react further to give a variety of products. The present study …
Number of citations: 465 portlandpress.com
IV Smol'yaninov, AI Poddel'skii… - Russian Journal of …, 2014 - Springer
Triarylantimony(V) catecholate complexes were synthesized by the oxidative addition of 3,6-di-tert-butyl-4,5-dimethoxy-o-benzoquinone to triarylstibines. The electrochemical properties …
Number of citations: 20 link.springer.com
AM Lawson - O-Benzoquinone and Ester-Linked Hydroxyfatty …, 2016 - researchgate.net
New o-benzoquinone and a C16 long-chain para-coumarate ester were isolated from Lonchocarpus nicou roots. Their structural elucidations are based on different spectroscopic data …
Number of citations: 1 www.researchgate.net
G Mroβ, P Langer - Letters in Organic Chemistry, 2009 - ingentaconnect.com
Synthesis of 4,5-Dimethoxy-o-benzoquinone by Formal [4+2] Cyclization of 2,3-Dimethoxy-1,3-butadiene with Oxalyl Chloride Page 1 Letters in Organic Chemistry, 2009, 6, 189-190 189 1570-1786/09 …
Number of citations: 1 www.ingentaconnect.com
Y Itoh, T Kakuta, M Hirano, T Morimoto - Bulletin of the Chemical …, 1979 - journal.csj.jp
4,5-Dimethoxy-o-benzoquinone has been prepared by the oxidation of catechol with sodium iodate in methanol. In higher alcohols, the same oxidation occurs in the presence of a …
Number of citations: 15 www.journal.csj.jp
GA Abakumov, VK Cherkasov, VI Nevodchikov… - Bulletin of the Academy …, 1987 - Springer
Conclusions 1. New paramagnetic iridium complexes were obtained with the general formula (1,5-cyclooctadiene) · Ir · (o-semiquinone). The reaction of these compounds with n-donor …
Number of citations: 1 link.springer.com
CT Choma, EP Schudde, RM Kellogg… - Journal of the …, 1998 - pubs.rsc.org
Site-selective attachment of unprotected peptides to a non-heme iron complex is achieved by displacing two halides on the catalyst by peptide caesium thiolates. This coupling …
Number of citations: 13 pubs.rsc.org
AI Prokof'ev, VB Vol'eva, IA Novikova… - Bulletin of the Academy …, 1980 - Springer
Conclusions 1. When 3,6-di-tert-butyl-o-benzoquinone reacts with sodium alkoxide, it is converted to the anion radical 3,6-di-tert-butyl-4-alkoxy-o-benzosemiquinone and it is converted …
Number of citations: 6 link.springer.com

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